1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine
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Overview
Description
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is a compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azepane ring, a pyridine ring, and a methylmethanamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with azepane in the presence of a reducing agent to form the intermediate. This intermediate is then reacted with N-methylmethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the azepane ring.
Substitution: Substituted derivatives at the azepane ring.
Scientific Research Applications
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound is believed to modulate certain receptors and ion channels, influencing cellular signaling pathways. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Known for its enhancing activity in transdermal penetration.
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-benzylacetamide: Studied for its potential therapeutic applications.
Uniqueness
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine stands out due to its unique combination of an azepane ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23N3 |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)-4-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-9-14(16-11-13(12)10-15-2)17-7-5-3-4-6-8-17/h9,11,15H,3-8,10H2,1-2H3 |
InChI Key |
LXWFEDKFTSKBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC)N2CCCCCC2 |
Origin of Product |
United States |
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